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Compound of Interest

Compound Name: 2-Hydroxy-5-nitronicotinic acid

Cat. No.: B1309875 Get Quote

Disclaimer: As of the latest literature search, specific experimental or computational studies on

2-Hydroxy-5-nitronicotinic acid are not readily available. Therefore, this technical guide is a

comprehensive, hypothetical study based on established quantum chemical methodologies

and data from closely related molecules, such as 2-hydroxy-5-nitropyridine and other nicotinic

acid derivatives.[1][2][3][4] The presented data is intended to be representative and to provide

a framework for future computational research on this molecule.

Introduction
2-Hydroxy-5-nitronicotinic acid is a pyridine derivative containing hydroxyl, nitro, and

carboxylic acid functional groups. Such molecules are of significant interest in medicinal

chemistry and materials science due to the diverse chemical properties imparted by these

functional groups. Quantum chemical calculations provide a powerful, non-experimental

method to investigate the molecular structure, electronic properties, and vibrational spectra of

such compounds.[5][6]

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient

method for studying organic molecules, offering a good balance between accuracy and

computational cost.[6][7] This guide outlines a detailed protocol for performing quantum

chemical calculations on 2-Hydroxy-5-nitronicotinic acid, presenting the expected outcomes

in a structured format for researchers, scientists, and professionals in drug development.
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Experimental Protocols: Computational
Methodology
The computational investigation of 2-Hydroxy-5-nitronicotinic acid would be conducted using

a standard quantum chemistry software package, such as Gaussian.[8] The primary theoretical

model employed would be Density Functional Theory (DFT), which is well-suited for this class

of molecules.[2][9]

2.1. Geometry Optimization and Vibrational Analysis

The initial molecular structure of 2-Hydroxy-5-nitronicotinic acid would be built and subjected

to full geometry optimization without any symmetry constraints. This is a crucial step to find the

minimum energy conformation on the potential energy surface.[2]

Theoretical Level: DFT

Functional: B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr

correlation functional). This functional is widely used and has been shown to provide reliable

results for similar organic molecules.[1][4][5][10]

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++)

for accurately describing anions and lone pairs, and polarization functions (d,p) for a more

flexible description of bonding.[1][4][5][10]

Following a successful geometry optimization, a vibrational frequency analysis would be

performed at the same level of theory. This calculation serves two purposes: to confirm that the

optimized structure is a true energy minimum (indicated by the absence of imaginary

frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies

are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental

values.[11]

2.2. Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule would be investigated based on the optimized

geometry. This includes the analysis of the frontier molecular orbitals—the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The
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energies of these orbitals and their energy gap (ΔE) are fundamental in understanding the

chemical reactivity and kinetic stability of the molecule.[12][13][14]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

[15]

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Mandatory Visualizations
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Computational Workflow for 2-Hydroxy-5-nitronicotinic Acid

1. Initial Structure Generation

2. Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

3. Vibrational Frequency Analysis
(Confirmation of Minimum Energy)

4. Calculation of Molecular Properties

Optimized Geometric Parameters
(Bond Lengths, Angles)

Vibrational Frequencies & Assignments
(IR/Raman Spectra)

Electronic Properties
(HOMO, LUMO, Reactivity Descriptors)

Click to download full resolution via product page

Caption: A flowchart of the proposed computational methodology.

Caption: Molecular structure of 2-Hydroxy-5-nitronicotinic acid.

Data Presentation
The following tables summarize the hypothetical quantitative data expected from the quantum

chemical calculations on 2-Hydroxy-5-nitronicotinic acid, based on values reported for

similar molecules.[2][3][16]

Table 1: Predicted Optimized Geometric Parameters
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Parameter Bond/Angle Predicted Value

Bond Lengths (Å)

C2-N1 1.345

C6-N1 1.338

C2-C3 1.425

C3-C4 1.395

C4-C5 1.389

C5-C6 1.398

C2-O7 1.350

C3-C9 (COOH) 1.480

C9=O10 1.215

C9-O11 1.360

C5-N13 (NO2) 1.475

N13-O14 1.230

N13-O15 1.230

Bond Angles (°)

C6-N1-C2 118.5

N1-C2-C3 121.0

C2-C3-C4 119.5

C3-C4-C5 119.0

C4-C5-C6 118.0

N1-C6-C5 124.0

C3-C2-O7 118.0

C2-C3-C9 121.0
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C4-C5-N13 119.0

O14-N13-O15 125.0

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹) (Scaled) Assignment

3550 O-H stretch (hydroxyl)

3450 O-H stretch (carboxylic acid)

3100 - 3000 C-H stretch (aromatic)

1720 C=O stretch (carboxylic acid)

1620 C=C stretch (aromatic ring)

1580 NO₂ asymmetric stretch

1480 C-C stretch (aromatic ring)

1350 NO₂ symmetric stretch

1280 C-O stretch (hydroxyl)

1250 In-plane O-H bend (carboxylic acid)

840 Out-of-plane C-H bend

730 NO₂ wagging

Note: Vibrational assignments are based on characteristic frequencies of functional groups

found in similar compounds.[10][15][17]

Table 3: Predicted Electronic Properties and Reactivity Descriptors
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Parameter Predicted Value

EHOMO (eV) -6.85

ELUMO (eV) -3.20

HOMO-LUMO Gap (ΔE) (eV) 3.65

Ionization Potential (I) (eV) 6.85

Electron Affinity (A) (eV) 3.20

Electronegativity (χ) (eV) 5.025

Chemical Hardness (η) (eV) 1.825

Chemical Softness (S) (eV⁻¹) 0.274

Electrophilicity Index (ω) 6.92

Note: These values are estimations based on trends observed in substituted pyridines and

nitroaromatic compounds.[12][13][14]

Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the quantum

chemical investigation of 2-Hydroxy-5-nitronicotinic acid. The outlined methodologies,

employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, represent a standard

and reliable approach for this class of molecules.[1][4][5] The predicted data for geometric,

vibrational, and electronic properties serve as a baseline for future theoretical and experimental

studies. Such computational analyses are invaluable for elucidating the fundamental chemical

characteristics of the molecule, which can guide its potential applications in drug design and

materials science.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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